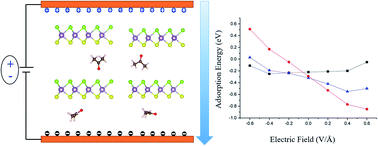Effects of external electric field on the sensing property of volatile organic compounds over Janus MoSSe monolayer: a first-principles investigation†
RSC Advances Pub Date: 2021-10-11 DOI: 10.1039/D1RA05764B
Abstract
Janus 2D transition metal dichalcogenide (TMD) is a new generation 2D material with a unique asymmetric structure. This asymmetric structure (or out-off plane symmetric geometry) of Janus 2D TMD has been reported to yield tunable electronic properties through strain and electric field, which can also be applied in gas sensing. In this work, we performed DFT calculations to investigate the gas sensing property of cyclohexane and acetone on MoS2 and Janus MoSSe monolayers under external electric fields. Our results show that cyclohexane possesses slightly larger adsorption energy on pristine MoS2 and Janus MoSSe monolayers than acetone without external electric fields. After applying the external electric fields, the adsorption energy for cyclohexane on MoS2 shows no enhancement. However, the adsorption energy of acetone shows the most substantial enhancement on the Janus MoSSe monolayer. We found that the dipole moment orientations of adsorbates and the monolayer can strongly interact with the external electric fields. Hence, the combination of polar adsorbate and polar material, i.e., acetone and Janus MoSSe, demonstrates the most vital sensitivity under the applied bias. On the other hand, the non-polar adsorbate and non-polar material combination show a negligible effect on external bias. These findings can be applied to the design of gas sensors in the future through polar materials.


Recommended Literature
- [1] Atmospheric pressure synthesis of nanosized ZSM-5 with enhanced catalytic performance for methanol to aromatics reaction†
- [2] Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle†‡§
- [3] Ternary CuSbSe2 chalcostibite: facile synthesis, electronic-structure and thermoelectric performance enhancement†
- [4] Towards basic ionic liquid-based hybrid membranes as hydroxide-conducting electrolytes under low humidity conditions†
- [5] Inside front cover
- [6] The crystal and molecular structure of a binuclear cobalt(III) complex with bis-(3-methoxysalicylaldehyde)ethylenedi-imine. Evidence for the bridging ability of some quadridentate Schiff bases
- [7] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [8] Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates†
- [9] Graphene oxide–TiO2 composite: an efficient heterogeneous catalyst for the green synthesis of pyrazoles and pyridines
- [10] Terminal substituent-induced differential aggregation and sensing properties: A case study of neutral benzimidazole-based urea receptors†

Journal Name:RSC Advances
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 1115-82-8
-
CAS no.: 13490-74-9









